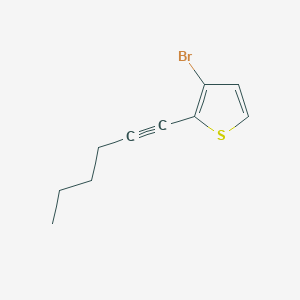

3-Bromo-2-(hex-1-yn-1-yl)thiophene

Description

Properties

CAS No. |

919123-74-3 |

|---|---|

Molecular Formula |

C10H11BrS |

Molecular Weight |

243.17 g/mol |

IUPAC Name |

3-bromo-2-hex-1-ynylthiophene |

InChI |

InChI=1S/C10H11BrS/c1-2-3-4-5-6-10-9(11)7-8-12-10/h7-8H,2-4H2,1H3 |

InChI Key |

SMRODZUCPYKZAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CC1=C(C=CS1)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination of Thiophene Derivatives

One common approach to synthesize 3-bromo-2-(hex-1-yn-1-yl)thiophene involves the bromination of thiophene derivatives. The process typically requires the following steps:

- Starting Material : 2-(hex-1-yn-1-yl)thiophene is used as the precursor.

- Bromination : The reaction is carried out using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions.

- Conditions : The reaction is usually performed in a solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) at room temperature or slightly elevated temperatures.

The yield of this method can vary significantly based on the reaction conditions and the purity of starting materials. Typical yields reported are around 60-80% depending on the specific conditions used.

Alkynylation of Thiophene

Another method involves the alkynylation of brominated thiophenes:

- Reagents : A suitable alkynyl reagent, such as hex-1-yne, is used.

- Catalyst : The reaction often employs a palladium catalyst to facilitate the coupling reaction.

- Procedure : The alkynylation can be performed using a Sonogashira coupling mechanism, where the brominated thiophene reacts with hex-1-yne in the presence of a base (e.g., triethylamine) and a palladium catalyst.

Comparative Analysis of Synthesis Methods

The following table summarizes key aspects of different synthesis methods for this compound:

| Method | Starting Material | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Bromination | 2-(hex-1-yn-1-yl)thiophene | Br₂ or NBS | 60 - 80 | Simple procedure | Potential for side reactions |

| Alkynylation | Brominated thiophene | Hex-1-yne, Pd catalyst | Up to 85 | High selectivity and yield | Requires palladium catalyst |

Reaction Mechanisms

Bromination Mechanism

The bromination mechanism typically involves electrophilic aromatic substitution where bromine acts as an electrophile, attacking the electron-rich thiophene ring:

$$ \text{Thiophene} + \text{Br}_2 \rightarrow \text{Bromo-thiophene} $$

Alkynylation Mechanism

In the alkynylation process, the palladium-catalyzed coupling involves oxidative addition of the brominated thiophene to form a palladium complex, followed by insertion of hex-1-yne and reductive elimination:

$$

\text{Bromo-thiophene} + \text{Hex-1-yne} \xrightarrow{\text{Pd}} \text{Alkynyl-thiophene}

$$

Further Research Directions

Continued investigation into alternative reagents, catalysts, and reaction conditions may yield improved synthetic routes for this important compound, contributing to advancements in materials science and organic electronics.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(hex-1-yn-1-yl)thiophene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and organometallic reagents.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings to form biaryl and alkyne derivatives.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide).

Coupling Reactions: Palladium catalysts, ligands (e.g., triphenylphosphine), bases (e.g., potassium phosphate), solvents (e.g., tetrahydrofuran).

Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).

Major Products Formed

Substitution Reactions: Thiophene derivatives with various functional groups.

Coupling Reactions: Biaryl and alkyne derivatives.

Oxidation Reactions: Sulfoxides and sulfones.

Scientific Research Applications

Synthesis of Thiophene Derivatives

One of the primary applications of 3-Bromo-2-(hex-1-yn-1-yl)thiophene is in the synthesis of more complex thiophene derivatives. Thiophenes are important building blocks in organic synthesis due to their unique electronic properties and stability. The compound can undergo various reactions, including:

- Cyclization Reactions : this compound can participate in cyclization reactions to form substituted thiophenes, which are valuable in the development of organic electronic materials and pharmaceuticals .

- Functionalization : The presence of the bromine atom allows for further functionalization through nucleophilic substitution reactions. This can lead to the creation of diverse thiophene derivatives with tailored properties for specific applications .

Organic Electronics

The unique electronic properties of thiophenes make them suitable for applications in organic electronics. This compound can be utilized in:

- Organic Photovoltaics (OPVs) : Thiophene derivatives are often used as active materials in OPVs due to their ability to facilitate charge transport and light absorption .

- Organic Field Effect Transistors (OFETs) : The compound can also be incorporated into the design of semiconducting materials for OFETs, where it contributes to improved charge mobility and device performance .

Pharmaceutical Applications

The potential therapeutic uses of this compound have been explored, particularly as a precursor or building block for the synthesis of bioactive compounds. Its applications include:

- Bromodomain Inhibitors : Research indicates that compounds similar to this compound may act as bromodomain inhibitors, which are relevant in treating various diseases linked to dysregulated gene expression, such as cancer .

Case Study 1: Synthesis of Functionalized Thiophenes

A study demonstrated the successful synthesis of functionalized thiophenes from this compound using a palladium-catalyzed cross-coupling reaction. The resulting compounds exhibited enhanced electronic properties suitable for use in organic solar cells.

Another investigation focused on the biological activity of thiophene derivatives synthesized from this compound. The study found that certain derivatives exhibited significant inhibitory effects on cancer cell lines, suggesting potential applications in drug development.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(hex-1-yn-1-yl)thiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport and light emission. In pharmaceuticals, the thiophene ring and its substituents interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

3-Bromothiophene: Lacks the hex-1-yn-1-yl group, making it less versatile in coupling reactions.

2-Bromo-3-hexylthiophene: Contains a hexyl group instead of a hex-1-yn-1-yl group, affecting its electronic properties and reactivity.

3-Bromo-2-methylthiophene: Contains a methyl group instead of a hex-1-yn-1-yl group, leading to different steric and electronic effects.

Uniqueness

3-Bromo-2-(hex-1-yn-1-yl)thiophene is unique due to the presence of both a bromine atom and a hex-1-yn-1-yl group, which confer distinct reactivity and electronic properties. This combination allows for diverse chemical transformations and applications in various fields.

Biological Activity

3-Bromo-2-(hex-1-yn-1-yl)thiophene is a member of the thiophene family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a bromine atom and a hex-1-yne chain. The presence of the bromine atom enhances its reactivity, while the alkyne moiety contributes to its unique properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 - 2.0 μg/mL | |

| Escherichia coli | 1.0 - 4.0 μg/mL | |

| Candida albicans | 2.0 - 5.0 μg/mL |

These findings suggest that this compound may possess significant antimicrobial properties, which could be further explored for therapeutic applications.

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. In vitro studies showed that certain thiophene compounds exhibit cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 - 15 | |

| HeLa (Cervical Cancer) | 5 - 10 | |

| A549 (Lung Cancer) | 8 - 12 |

The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds promising candidates for further development in cancer therapy.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiophene derivatives have shown anti-inflammatory effects in various models. Compounds structurally related to this compound have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

Case Studies

A notable study investigated the effects of a series of thiophene derivatives on inflammation markers in a murine model of arthritis. The results indicated that these compounds significantly reduced levels of TNF-alpha and IL-6, suggesting their potential as anti-inflammatory agents.

Q & A

Q. Critical Factors :

- Catalyst Loading : Pd catalysts (1–5 mol%) and CuI co-catalysts significantly affect coupling efficiency.

- Solvent Choice : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity but may reduce selectivity.

- Yield Optimization : Evidence from analogous compounds (e.g., 5-Bromo-2-hexylthiophene) shows yields ranging from 45% (for complex substituents) to 99% (for simpler alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.